Conformational Preference: cis vs. gauche Conformer Populations in N,2-Dimethoxy-N-methylacetamide Compared to Unsubstituted and 2-Fluoro Analogs
Infrared spectroscopy and DFT calculations demonstrate that N,2-dimethoxy-N-methylacetamide (compound 2) exhibits a distinct conformational equilibrium compared to its 2-fluoro (1) and 2-phenoxy (3) analogs. In n-hexane solution, the cis (c) conformer predominates for compounds 1–3. However, in the gas phase, the (c1 + c2) cis conformer population for compound 2 prevails over the (g1 + g2) gauche conformer population (relative abundances inferred from νCO band intensities and B3LYP/6-311++G(3df,3pd) calculated energies), whereas compound 1 (Y = F) and compound 3 (Y = OPh) show a predominance of the gauche (g) conformer in the gas phase [1].
| Evidence Dimension | Relative conformer population (gas phase) |
|---|---|
| Target Compound Data | cis (c1 + c2) conformer population > gauche (g1 + g2) population |
| Comparator Or Baseline | Compound 1 (Y = F): gauche (g) conformer population > cis (c) population; Compound 3 (Y = OPh): gauche (g) conformer population > cis (c) population |
| Quantified Difference | Conformer preference inverted: cis predominates for OMe analog, gauche predominates for F and OPh analogs in gas phase. |
| Conditions | Gas phase B3LYP/6-311++G(3df,3pd) calculations; IR carbonyl band analysis |
Why This Matters
Conformer preference influences carbonyl electrophilicity and accessibility to nucleophiles, directly impacting reaction kinetics and product distribution in ketone syntheses, making compound 2 a mechanistically distinct choice.
- [1] Olivato, P. R., Gomes, R. S., Rodrigues, A., Reis, A. K. C. A., Domingues, N. L. C., Rittner, R., & Dal Colle, M. (2010). Conformational preferences for some 2-substituted N-methoxy-N-methylacetamides through spectroscopic and theoretical studies. Journal of Molecular Structure, 977(1-3), 106-116. doi:10.1016/j.molstruc.2010.05.021 View Source
